1-(3-Methoxybenzoyl)-1H-indole-3-carbaldehyde

Description

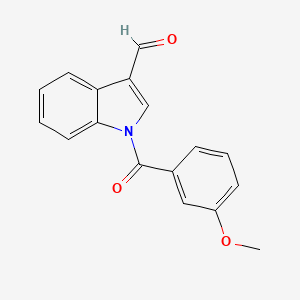

1-(3-Methoxybenzoyl)-1H-indole-3-carbaldehyde is a substituted indole derivative characterized by a methoxybenzoyl group at the indole nitrogen and a formyl group at the 3-position. Indole derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antimalarial properties .

Properties

Molecular Formula |

C17H13NO3 |

|---|---|

Molecular Weight |

279.29 g/mol |

IUPAC Name |

1-(3-methoxybenzoyl)indole-3-carbaldehyde |

InChI |

InChI=1S/C17H13NO3/c1-21-14-6-4-5-12(9-14)17(20)18-10-13(11-19)15-7-2-3-8-16(15)18/h2-11H,1H3 |

InChI Key |

NXNNXVHMWFBPAC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N2C=C(C3=CC=CC=C32)C=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3-Methoxybenzoyl)-1H-indole-3-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Preparation of 3-Methoxybenzoic Acid: This can be achieved through the methylation of 3-hydroxybenzoic acid.

Formation of 3-Methoxybenzoyl Chloride: The 3-methoxybenzoic acid is then converted to its corresponding acid chloride using reagents like thionyl chloride.

Acylation of Indole: The 3-methoxybenzoyl chloride is reacted with indole in the presence of a base to form 1-(3-Methoxybenzoyl)-1H-indole.

Chemical Reactions Analysis

1-(3-Methoxybenzoyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the indole ring, especially at the 2-position.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Methoxybenzoyl)-1H-indole-3-carbaldehyde has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding.

Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(3-Methoxybenzoyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets. The exact pathways depend on the biological context and the specific target molecules involved .

Comparison with Similar Compounds

1-Methoxy-1H-indole-3-carbaldehyde (CAS 67282-55-7)

1-(3-Methoxybenzyl)-1H-indole-3-carbaldehyde (CAS 261637-72-3)

- Structure : Substitutes benzoyl with a benzyl group, altering electronic and steric profiles.

- Properties : The benzyl group introduces moderate electron-donating effects, contrasting with the stronger electron-withdrawing nature of the benzoyl group. This impacts redox behavior and binding affinity in biological assays .

1-(4-Methylbenzenesulfonyl)-1H-indole-3-carbaldehyde (CAS 50562-79-3)

- Structure : Features a sulfonyl group, a strong electron-withdrawing substituent.

- Properties: Enhanced electrophilicity at the aldehyde group due to sulfonyl-induced polarization. This compound is used in heterocyclic synthesis, particularly for thiazolidinones .

Substituent Effects on the Aromatic Ring

Halogen-Substituted Analogs

- The iodo substituent may also facilitate crystallographic studies due to heavy atom effects .

- 1-(3-Bromobenzyl)-1H-indole-3-carbaldehyde (CAS 174367-69-2) : Bromine introduces steric hindrance and alters π-π stacking interactions, which could reduce solubility compared to the methoxybenzoyl analog .

Alkyl-Substituted Derivatives

- However, steric effects may hinder interactions with planar biological targets .

Biological Activity

1-(3-Methoxybenzoyl)-1H-indole-3-carbaldehyde is an organic compound notable for its unique structure, which includes an indole ring, a methoxybenzoyl group, and an aldehyde functional group. Its chemical formula contributes to its potential applications in medicinal chemistry and organic synthesis due to various biological activities. The methoxy group enhances lipophilicity, potentially improving interactions with biological targets.

The synthesis of this compound typically involves several steps, including the use of phosphorus oxychloride and dimethylformamide in a Vilsmeier reaction. This compound can undergo typical reactions associated with its functional groups, such as oxidation and substitution reactions, which are crucial for its reactivity profile in biological systems.

Biological Activities

Research into the biological activities of this compound is still evolving. However, related indole compounds have demonstrated significant interactions with various biological targets, including:

- Anticancer Activity : Indole derivatives are known for their potential anticancer properties. Some studies suggest that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells.

- Antimicrobial Properties : Indole derivatives have shown effectiveness against various microbial strains, indicating potential applications in treating infections .

- Neuroprotective Effects : Certain indole compounds exhibit neuroprotective activities, which may be relevant for developing treatments for neurodegenerative diseases.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals unique biological activities that may differ due to substitution patterns:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Methoxyindole-3-carbaldehyde | Methoxy group at position 1 | Anticancer properties |

| 5-Methoxyindole-3-carbaldehyde | Methoxy group at position 5 | Neuroprotective effects |

| 4-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde | Substituted benzyl group at position 4 | Potential anti-inflammatory activity |

The unique substitution pattern of this compound may enhance its lipophilicity and receptor binding affinity compared to other derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.